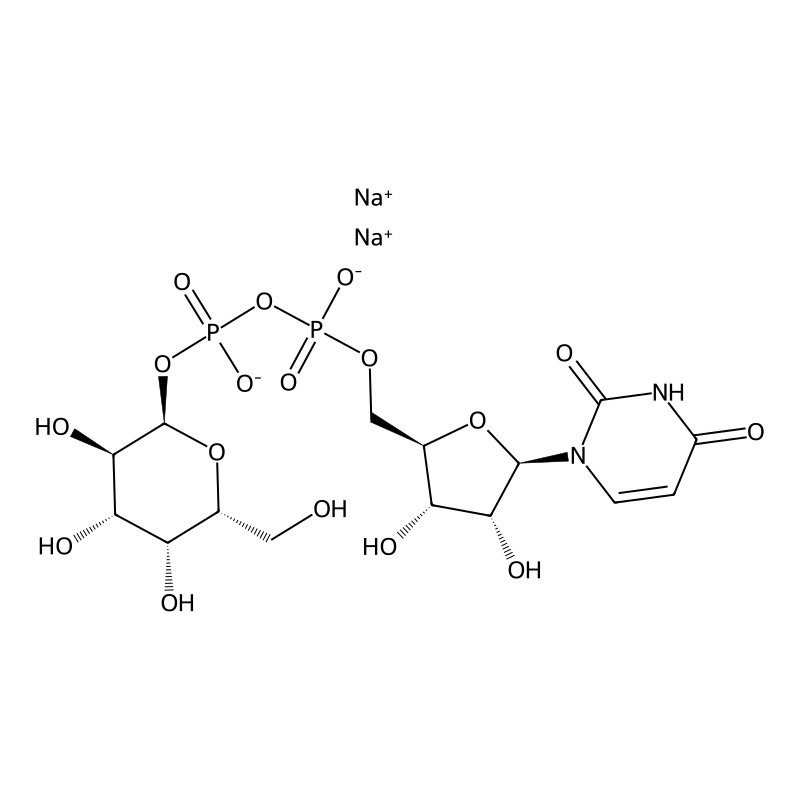

UDP-a-D-Galactose disodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Function and Applications

UDP-a-D-Galactose disodium salt, also known as UDP-Galactose disodium salt, is an endogenous nucleotide sugar found within cells. It plays a crucial role in galactosylation, the process of adding a galactose sugar unit to other molecules. UDP-Galactose acts as a donor substrate for galactosyltransferases, enzymes responsible for catalyzing this reaction [].

These galactosylation reactions are essential for the biosynthesis of various galactose-containing oligosaccharides, complex sugar molecules with diverse functions in the body. Some prominent examples include:

- Glycolipids and glycoproteins: These molecules are found on the cell surface and play crucial roles in cell-cell communication, immune recognition, and other cellular processes [].

- Lactose: This sugar, found in milk, is essential for infant nutrition [].

- Proteoglycans: These complex molecules are major components of cartilage and contribute to its structure and function [].

By studying the role of UDP-Galactose in these processes, researchers can gain insights into various aspects of cellular biology, biochemistry, and disease development.

Applications in Research

UDP-a-D-Galactose disodium salt is a valuable tool in various scientific research applications, including:

- In vitro studies of galactosyltransferase activity: Researchers use UDP-Galactose as a substrate to measure the activity and properties of different galactosyltransferase enzymes []. This information helps understand their role in various biological processes.

- Investigating the biosynthesis of galactose-containing molecules: By using radioactively labeled UDP-Galactose, researchers can track the incorporation of galactose into different molecules, providing insights into their synthesis pathways [].

- Studying the role of galactosylation in disease: Researchers are investigating the potential involvement of abnormal galactosylation in various diseases, including cancer, neurodegenerative disorders, and congenital metabolic disorders. Studying UDP-Galactose levels and its interactions with galactosyltransferases can provide valuable information in this context [, ].

UDP-α-D-Galactose disodium salt is a nucleotide sugar characterized by the molecular formula C₁₅H₂₂N₂Na₂O₁₇P₂. It serves as a critical donor substrate for galactosyltransferases, enzymes that facilitate the transfer of galactose to various acceptor molecules. This compound plays a significant role in the biosynthesis of galactose-containing oligosaccharides, which are essential for various biological functions and structures, including glycoproteins and glycolipids .

UDP-Gal serves as a vital sugar donor in the galactosylation process. Galactosyltransferases recognize the specific structure of UDP-Gal and transfer the galactose unit to an acceptor molecule, which is typically another sugar moiety in a growing oligosaccharide chain []. This sequential addition of sugars by different glycosyltransferases, including galactosyltransferases utilizing UDP-Gal, ultimately leads to the formation of complex and diverse oligosaccharides.

- Galactosylation: The primary reaction involves the transfer of the galactose moiety to acceptor molecules, catalyzed by galactosyltransferases. This process is crucial in forming glycosidic bonds in oligosaccharides.

- Hydrolysis: Under certain conditions, UDP-α-D-Galactose can undergo hydrolysis, leading to the release of free galactose and uridine diphosphate .

UDP-α-D-Galactose disodium salt exhibits various biological activities:

- P2Y14 Receptor Agonism: It acts as an agonist for the P2Y14 receptor, which is involved in various signaling pathways. Its effective concentration (EC50) has been reported at approximately 0.67 μM, indicating its potency in cellular signaling .

- Role in Glycobiology: This compound is vital in synthesizing polysaccharides and glycoconjugates, influencing cell-cell interactions and immune responses .

The synthesis of UDP-α-D-Galactose disodium salt can be achieved through several methods:

- Enzymatic Synthesis: Utilizing specific enzymes such as galactosyltransferases to catalyze the formation from UDP-glucose and other substrates.

- Chemical Synthesis: Chemical methods involve multi-step reactions starting from simple sugars and nucleotides, although these methods can be complex and less efficient compared to enzymatic approaches .

- Biotechnological Approaches: Advances in biotechnology allow for the production of this compound using microbial fermentation processes that harness engineered strains capable of synthesizing nucleotide sugars .

UDP-α-D-Galactose disodium salt has diverse applications across various fields:

- Biochemical Research: It is used extensively in research related to carbohydrate biochemistry and glycobiology, particularly in studies involving glycosylation processes.

- Pharmaceutical Development: Its role as a substrate for galactosyltransferases makes it valuable in drug development, particularly for designing therapeutics targeting glycan structures .

- Cellular Studies: The compound is employed to identify mammalian cells based on their ability to utilize nucleotide sugars for glycosylation .

Interaction studies involving UDP-α-D-Galactose disodium salt focus on its binding affinity and functional effects on various receptors and enzymes:

- Receptor Binding: Investigations have shown that UDP-α-D-Galactose interacts with specific receptors such as P2Y14, influencing downstream signaling pathways critical for cellular responses.

- Enzyme Kinetics: Studies on its interaction with galactosyltransferases reveal insights into enzyme kinetics, including substrate specificity and turnover rates, which are essential for understanding metabolic pathways involving galactose .

Several compounds share structural or functional similarities with UDP-α-D-Galactose disodium salt. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| UDP-α-D-Glucose | C₁₅H₂₂N₂Na₂O₁₇P₂ | Primary substrate for glucosyltransferases |

| UDP-N-acetylglucosamine | C₁₅H₂₃N₃NaO₁₇P₂ | Involved in chitin synthesis; key for fungal cell walls |

| GDP-Mannose | C₁₅H₂₁N₃NaO₁₇P₂ | Donor substrate for mannosyltransferases |

| CMP-Sialic Acid | C₁₂H₁₉N₃NaO₁₄P | Involved in sialylation processes |

UDP-α-D-Galactose disodium salt is unique due to its specific role in galactosylation processes, distinguishing it from other nucleotide sugars that serve different glycosylation functions or target different sugars .

Molecular Formula and Weight

Uridine diphosphate-alpha-D-galactose disodium salt possesses the molecular formula C₁₅H₂₂N₂O₁₇P₂ · 2Na [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 137868-52-1 [1] [4] [3]. Through precise atomic weight calculations, the exact molecular weight has been determined to be 610.27 grams per mole [2] [3] [5]. This molecular weight accounts for the complete disodium salt form, which includes two sodium cations that neutralize the diphosphate moiety's negative charges [1] [3].

For comparative purposes, the free acid form of the compound, represented by the formula C₁₅H₂₄N₂O₁₇P₂, exhibits a molecular weight of 566.30 grams per mole [6] [7] [8]. The difference of approximately 44 atomic mass units between the disodium salt and free acid forms corresponds precisely to the replacement of two hydrogen atoms with two sodium atoms [3] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Disodium Salt) | C₁₅H₂₂N₂O₁₇P₂ · 2Na | [1] [2] [3] |

| Molecular Weight (Disodium Salt) | 610.27 g/mol | [2] [3] [5] |

| Molecular Formula (Free Acid) | C₁₅H₂₄N₂O₁₇P₂ | [6] [7] [8] |

| Molecular Weight (Free Acid) | 566.30 g/mol | [6] [7] [8] |

| Chemical Abstracts Service Number | 137868-52-1 | [1] [4] [3] |

| MDL Number | MFCD00077895 | [2] [3] |

Stereochemical Configuration

The stereochemical configuration of uridine diphosphate-alpha-D-galactose disodium salt is characterized by the alpha-anomeric configuration at the galactose moiety [9] [10]. This alpha-configuration represents a critical structural feature that distinguishes this compound from its beta-anomer and determines its biological reactivity [9] [11]. The galactose residue adopts the D-configuration, which is the naturally occurring enantiomeric form found in biological systems [12] [10].

The complete stereochemical designation follows the systematic nomenclature as uridine-5'-diphospho-alpha-D-galactopyranose disodium salt [1] [10]. The alpha-anomeric center is formed at carbon-1 of the galactose ring, where the anomeric hydroxyl group is positioned below the plane of the pyranose ring in the standard Haworth projection [10]. This stereochemical arrangement is crucial for the compound's recognition by specific galactosyltransferase enzymes [9] [11].

The compound exists in a locked alpha-configuration due to the glycosidic bond formation between the anomeric carbon of galactose and the terminal phosphate group of uridine diphosphate [9] [12]. This configuration prevents mutarotation, ensuring stereochemical stability under physiological conditions [12] [10]. The stereochemical integrity is maintained through the formation of the phosphodiester linkage, which fixes the anomeric carbon in its alpha-orientation [9] [10].

Three-Dimensional Structure

The three-dimensional structure of uridine diphosphate-alpha-D-galactose disodium salt comprises three distinct molecular domains: the uridine nucleoside, the diphosphate bridge, and the alpha-D-galactopyranose unit [9] [13]. Crystal structure analysis reveals that the uridine component adopts a standard nucleoside conformation with the ribose ring in the C2'-endo pucker [13]. The pyrimidine base maintains a typical anti-glycosidic conformation relative to the ribose sugar [13].

The diphosphate bridge exhibits an extended conformation that positions the galactose residue at an optimal distance from the uridine moiety [9] [13]. The phosphorus atoms in the diphosphate linkage maintain tetrahedral geometry with bond angles approximating 109.5 degrees [13]. The two phosphate groups are connected through a phosphoanhydride bond, creating a linear arrangement that facilitates enzyme recognition [9] [13].

The galactose moiety adopts the preferred chair conformation (⁴C₁) with all hydroxyl groups positioned equatorially except for the C4-hydroxyl, which maintains an axial orientation [10] [14]. This conformational preference minimizes steric interactions and maximizes hydrogen bonding potential [10]. The alpha-anomeric configuration places the C1-hydroxyl group in an axial position, creating a distinct recognition surface for galactosyltransferase enzymes [9] [13].

Molecular modeling studies indicate that the overall three-dimensional structure maintains an extended conformation in aqueous solution, with the galactose and uridine termini separated by approximately 12-15 Angstroms [13]. The diphosphate bridge provides conformational flexibility while maintaining the structural integrity necessary for enzymatic recognition [9] [13].

Physicochemical Properties

Uridine diphosphate-alpha-D-galactose disodium salt exhibits distinctive physicochemical properties that reflect its nucleotide sugar nature [15] [16]. The compound appears as a white to off-white solid powder at room temperature [1] [15]. The material demonstrates hygroscopic behavior, readily absorbing moisture from the atmosphere, necessitating storage under controlled humidity conditions [1] [15].

The solubility profile reveals excellent water solubility, with reported values of 50 milligrams per milliliter yielding clear, colorless solutions [15]. Enhanced aqueous solubility can achieve concentrations up to 100 milligrams per milliliter under optimal conditions [15] [16]. The compound demonstrates limited solubility in organic solvents due to its highly polar nature and ionic character [15].

The density of the compound has been determined to be 1.97 grams per cubic centimeter [17] [16]. The material exhibits thermal stability under normal storage conditions but begins to decompose at elevated temperatures above 162°C without displaying a distinct melting point [5]. The flash point has been reported as 27°C, indicating potential flammability under specific conditions [17] [15].

| Property | Value | Reference |

|---|---|---|

| Physical Appearance | White to off-white solid | [1] [15] |

| Water Solubility | 50-100 mg/mL | [15] [16] |

| Density | 1.97 g/cm³ | [17] [16] |

| Hygroscopicity | Hygroscopic | [1] [15] |

| Decomposition Temperature | >162°C | [5] |

| Flash Point | 27°C | [17] [15] |

| Storage Temperature | -20°C | [15] |

The compound requires storage at -20°C to maintain stability and prevent degradation [15] [18]. Under these conditions, the material remains stable for extended periods, with reported stability of at least two years [18]. The pH of aqueous solutions typically ranges between 4.5 and 6.0, reflecting the acidic nature of the diphosphate groups [19].

Spectroscopic Characteristics and Analytical Profiles

The spectroscopic characterization of uridine diphosphate-alpha-D-galactose disodium salt encompasses multiple analytical techniques that provide comprehensive structural confirmation [20] [21]. High-performance liquid chromatography coupled with ultraviolet detection at 260 nanometers serves as the primary analytical method for quantification and purity assessment [20] [21]. The compound exhibits characteristic ultraviolet absorption due to the uracil chromophore within the uridine moiety [20].

Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ion peaks [21] [22]. The compound produces characteristic fragmentation patterns that confirm the presence of both uridine diphosphate and galactose components [21]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides accurate mass determination with high precision [21].

Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the nucleotide sugar structure [9] [11]. Proton nuclear magnetic resonance spectra display signals corresponding to the aromatic protons of the uracil base, the ribose and galactose ring protons, and the hydroxyl groups [14]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework [11].

The compound demonstrates specific collision cross-section values in ion mobility spectrometry, with reported values of 215.7 Ų for the [M+Na-2H]⁻ ion, 210.5 Ų for the [M+Na]⁺ ion, and 208.9 Ų for the [M-H]⁻ ion [23]. These values provide additional structural confirmation and enable differentiation from related nucleotide sugars [23].

| Analytical Method | Characteristic | Value/Description | Reference |

|---|---|---|---|

| HPLC-UV | Detection Wavelength | 260 nm | [20] [21] |

| ESI-MS | Molecular Ion [M-H]⁻ | m/z 609 | [21] |

| Ion Mobility | Collision Cross Section [M+Na]⁺ | 210.5 Ų | [23] |

| Ion Mobility | Collision Cross Section [M-H]⁻ | 208.9 Ų | [23] |

| ¹H NMR | Uracil Protons | 4.7 ppm (D₂O) | [14] |

| HPLC Purity | Minimum Purity | ≥95% | [1] [24] |

Infrared spectroscopy analysis reveals characteristic absorption bands associated with the various functional groups present in the molecule [14]. The broad absorption band spanning 2500-3700 cm⁻¹ corresponds to hydroxyl group stretches, while phosphate group vibrations appear in the 1000-1300 cm⁻¹ region [14]. The carbonyl stretches of the uracil base contribute to absorption bands in the 1600-1700 cm⁻¹ range [14].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant